N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-phenylbutanamide
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Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
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Scientific Research Applications
Discovery of Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is described as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity, showing promise as an anticancer drug (Zhou et al., 2008).
Synthesis and Pharmacological Properties
Research has been conducted on synthesizing 1-alkyl-5-phenyl-4(1H)pyrimidinones, related to the chemical structure . These compounds have shown pharmacological properties, including anticholinergic activity (Beck & Gajewski, 1976).
Molecular Structure and Spectroscopic Studies
Studies have been conducted on molecular structures related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-phenylbutanamide, focusing on their hydrogen-bond effect and spectroscopic properties. These studies are vital for understanding their chemical properties and potential applications (Mansour & Ghani, 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Some derivatives have shown promising results in antioxidant, antitumor, and antimicrobial activities. This indicates the potential of these compounds in the development of new drugs and treatments (El‐Borai et al., 2013).
Molecular Complex Studies
There have been studies on molecular complexes formed by related compounds, which contribute to the understanding of their chemical behavior and potential applications in various fields, such as materials science (Lewiński, Nitek, & Milart, 1993).
Synthesis and DFT Studies
Synthesis and Density Functional Theory (DFT) studies on pyrimidin-1(2H)-ylaminofumarate derivatives have been conducted. These studies provide insights into the molecular properties and potential applications in various scientific fields (Saracoglu et al., 2020).
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21(2)16-11-12-18-15(20-16)13-19-17(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWCCCLNYVZJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)CCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.